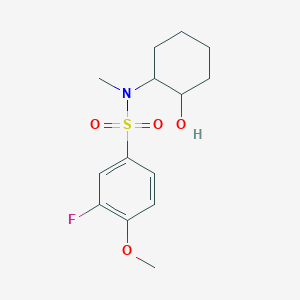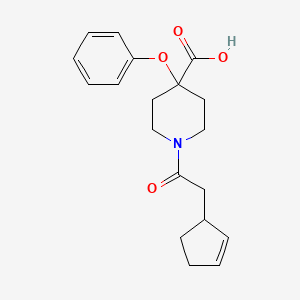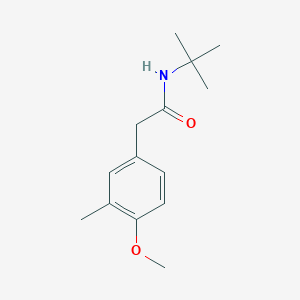![molecular formula C16H21ClN2O4 B5319212 ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate](/img/structure/B5319212.png)
ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of Ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a key role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been found to possess potent anti-tumor activity by inducing apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
One of the major advantages of Ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate is its ability to selectively inhibit COX-2 activity, while sparing the activity of COX-1, an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This makes it a potentially safer alternative to nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 activity and can cause gastrointestinal side effects. However, the limitations of this compound include its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several potential future directions for the research on Ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate. One direction is to explore its potential as a therapeutic agent for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of various types of cancer, either alone or in combination with other drugs. Additionally, further research is needed to optimize its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy and safety in vivo.
Conclusion:
This compound is a chemical compound that has shown promising therapeutic potential in various scientific research studies. Its selective inhibition of COX-2 activity and potent anti-tumor activity make it a potentially safer and more effective alternative to currently available drugs. Further research is needed to fully understand its mechanism of action, optimize its pharmacokinetic properties, and explore its potential therapeutic applications.
合成方法
Ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate is synthesized by reacting ethyl 3-aminoacrylate with 4-chlorophenyl isocyanate and morpholine in the presence of a catalyst. The reaction yields a white solid, which is then purified by recrystallization.
科学研究应用
Ethyl 3-({[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}amino)propanoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to possess significant anti-tumor activity against various types of cancer cells, including breast, lung, and colon cancer cells.
属性
IUPAC Name |
ethyl 3-[[2-(4-chlorophenyl)morpholine-4-carbonyl]amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O4/c1-2-22-15(20)7-8-18-16(21)19-9-10-23-14(11-19)12-3-5-13(17)6-4-12/h3-6,14H,2,7-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNQDOSHLOIYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCOC(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,4,5-trimethyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrrol-1-yl)thiophene-3-carboxamide](/img/structure/B5319133.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(methylthio)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5319141.png)
![1-{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-methylpiperidin-3-ol](/img/structure/B5319162.png)

![N-[2-(methylthio)phenyl]-3-(phenylacetyl)-1-piperidinecarboxamide](/img/structure/B5319176.png)

![4-benzyl-1-[(4-bromo-2-thienyl)methyl]piperidine oxalate](/img/structure/B5319185.png)
![3-chloro-6-fluoro-N-{[(4-{[(6-methoxy-3-pyridazinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B5319189.png)

![3-phenyl-11-(2-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5319195.png)
![N-{4-[(cyclopentylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B5319201.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5319206.png)
![N~1~-(2-fluoro-4-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5319214.png)
![7-(4-ethylbenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5319233.png)